![molecular formula C16H16N4OS B2976852 1-benzyl-3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone CAS No. 329234-95-9](/img/structure/B2976852.png)
1-benzyl-3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
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Description
1-Benzyl-3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone (hereafter referred to as BESP) is a small molecule that has been used in scientific research for a variety of applications. It is a derivative of the pyridinone family and is composed of a benzyl group, an ethyl group, a sulfanyl group, and a triazol group. BESP has been studied for its potential to act as a therapeutic agent, as well as a tool for studying the biochemical and physiological effects of compounds on cells and organisms.
Scientific Research Applications
Antitumor Activity
The compound 1-benzyl-3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone and its derivatives demonstrate significant potential in antitumor applications. A study by Hu et al. (2008) explored the synthesis and antitumor activity of related bis(s-triazole Schiff-base)s, showing effectiveness against various cell lines, indicating a potential pathway for cancer treatment research Hu et al., 2008.
Antimicrobial and Antioxidant Properties
Compounds related to 1-benzyl-3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone have been evaluated for their antimicrobial and antioxidant activities. Fathima et al. (2021) synthesized novel derivatives and assessed their effectiveness against standard strains, showing a range of activities and promising results in molecular docking studies Fathima et al., 2021.
Novel Synthetic Routes in Polymer Chemistry
In the field of polymer chemistry, derivatives of this compound have been utilized in developing new synthetic routes. Ebara et al. (2002) discussed the creation of a photosensitive poly(benzoxazole) precursor, highlighting the versatility of these compounds in advanced material synthesis Ebara et al., 2002.
Antitubercular and Anticancer Agent Development
Derivatives of 1-benzyl-3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone have been explored for their potential as antitubercular and anticancer agents. Research by Murugavel et al. (2019) delved into the synthesis, molecular docking, and biological evaluation of a novel sulfur heterocyclic compound, revealing notable cytotoxicity against cancer cell lines and potential as a novel anticancer drug Murugavel et al., 2019.
properties
IUPAC Name |
1-benzyl-3-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-2-20-14(17-18-16(20)22)13-9-6-10-19(15(13)21)11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFVCTHLTWZLJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=CN(C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone |
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